molecular formula C15H13NO2 B11869927 2-(Indolin-1-yl)benzoic acid CAS No. 72990-98-8

2-(Indolin-1-yl)benzoic acid

Cat. No.: B11869927
CAS No.: 72990-98-8
M. Wt: 239.27 g/mol
InChI Key: CQRWVZZXBUOVEA-UHFFFAOYSA-N
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Description

2-(Indolin-1-yl)benzoic acid is an organic compound that features an indoline moiety fused to a benzoic acid structure Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, while benzoic acid is a simple aromatic carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Indolin-1-yl)benzoic acid typically involves the formation of the indoline ring followed by its attachment to the benzoic acid moiety. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure . This indole can then be further functionalized to introduce the benzoic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of metal catalysts, such as palladium or copper, can facilitate the formation of the indoline ring and its subsequent functionalization .

Chemical Reactions Analysis

Types of Reactions

2-(Indolin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the indoline ring to more saturated structures.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Indolin-1-yl)benzoic acid and its derivatives involves interaction with various molecular targets and pathways. For instance, some derivatives exhibit neuroprotective effects by binding to N-methyl-D-aspartic acid receptors and reducing the secretion of inflammatory cytokines . The exact mechanism can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Indolin-1-yl)benzoic acid is unique due to its specific combination of the indoline and benzoic acid moieties, which imparts distinct chemical and biological properties.

Properties

CAS No.

72990-98-8

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)benzoic acid

InChI

InChI=1S/C15H13NO2/c17-15(18)12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16/h1-8H,9-10H2,(H,17,18)

InChI Key

CQRWVZZXBUOVEA-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CC=CC=C3C(=O)O

Origin of Product

United States

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